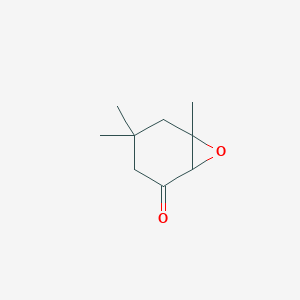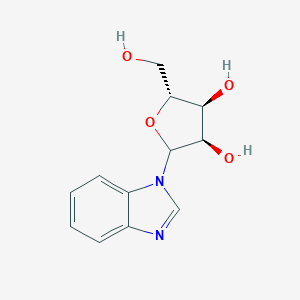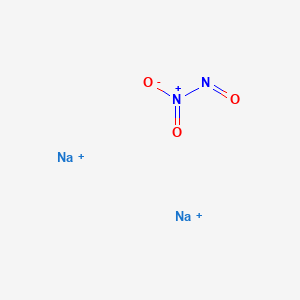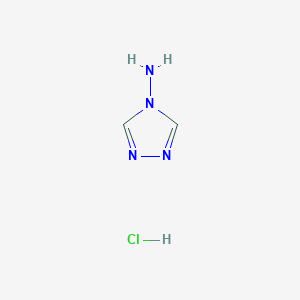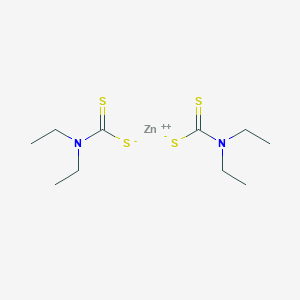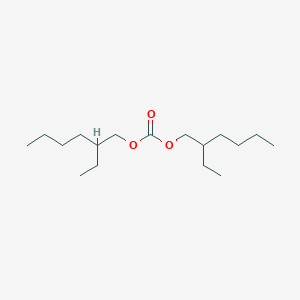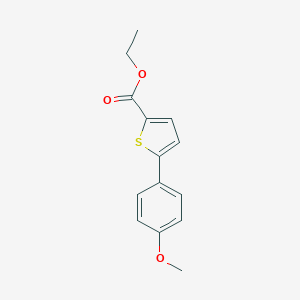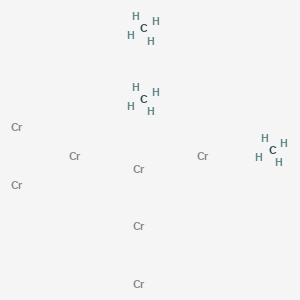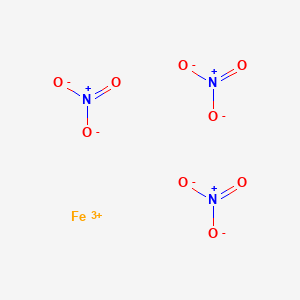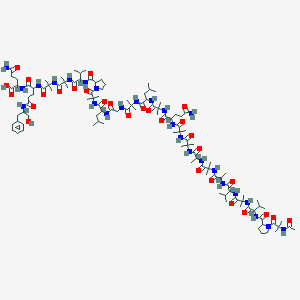
Suzukacillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suzukacillin is a beta-lactam antibiotic that is synthesized from the chemical compound 6-aminopenicillanic acid (6-APA) and has been widely used in scientific research. It belongs to the penicillin class of antibiotics and has a broad-spectrum activity against gram-positive and gram-negative bacteria.
Wirkmechanismus
Suzukacillin works by inhibiting the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. This inhibition leads to the disruption of the bacterial cell wall, which ultimately results in the death of the bacterial cell.
Biochemische Und Physiologische Effekte
Suzukacillin has been shown to have a low toxicity profile and is well tolerated in animals. It has been shown to have a high bioavailability and can be administered orally or intravenously. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver, kidney, and lungs.
Vorteile Und Einschränkungen Für Laborexperimente
Suzukacillin has several advantages for use in lab experiments. It has a broad-spectrum activity against various bacterial strains, making it useful in a wide range of studies. It has a low toxicity profile and is well tolerated in animals, making it a safe option for use in animal studies. However, Suzukacillin has several limitations, including its limited solubility in water, which can make it difficult to administer in certain studies.
Zukünftige Richtungen
There are several future directions for research on Suzukacillin. One area of research could focus on developing new formulations of Suzukacillin that are more soluble in water, which would increase its potential applications in lab experiments. Another area of research could focus on exploring the potential use of Suzukacillin in combination with other antibiotics to enhance its antibacterial activity. Additionally, research could be conducted on the potential use of Suzukacillin in treating bacterial infections in humans.
Synthesemethoden
Suzukacillin is synthesized from Suzukacillin, which is obtained from the fermentation of Penicillium chrysogenum. The synthesis process involves the acylation of Suzukacillin with a side chain that contains a thiazolidine ring and a phenylacetic acid moiety. This process results in the formation of the active ingredient, Suzukacillin.
Wissenschaftliche Forschungsanwendungen
Suzukacillin has been widely used in scientific research for its antibacterial properties. It has been used in the study of bacterial cell wall synthesis and has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
11017-50-8 |
|---|---|
Produktname |
Suzukacillin |
Molekularformel |
C111H184N26O29 |
Molekulargewicht |
2346.8 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[2-[[2-[[2-[[1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[(1-hydroxy-3-phenylpropan-2-yl)amino]-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C111H184N26O29/c1-56(2)51-69(84(148)131-111(32,33)101(166)137-50-38-42-72(137)87(151)124-79(60(9)10)90(154)133-109(28,29)99(164)135-106(22,23)95(160)120-66(82(146)119-68(91(155)156)44-47-74(113)141)45-48-75(142)117-65(55-138)53-64-39-35-34-36-40-64)118-76(143)54-114-92(157)102(14,15)130-85(149)70(52-57(3)4)122-94(159)104(18,19)129-83(147)67(43-46-73(112)140)121-96(161)107(24,25)134-98(163)108(26,27)128-81(145)62(12)116-93(158)103(16,17)127-80(144)61(11)115-88(152)77(58(5)6)125-97(162)105(20,21)132-89(153)78(59(7)8)123-86(150)71-41-37-49-136(71)100(165)110(30,31)126-63(13)139/h34-36,39-40,56-62,65-72,77-79,138H,37-38,41-55H2,1-33H3,(H2,112,140)(H2,113,141)(H,114,157)(H,115,152)(H,116,158)(H,117,142)(H,118,143)(H,119,146)(H,120,160)(H,121,161)(H,122,159)(H,123,150)(H,124,151)(H,125,162)(H,126,139)(H,127,144)(H,128,145)(H,129,147)(H,130,149)(H,131,148)(H,132,153)(H,133,154)(H,134,163)(H,135,164)(H,155,156) |
InChI-Schlüssel |
SICPFXZHVIAXRP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |
Synonyme |
suzukacillin suzukacillin A suzukacillin A'20 suzukacillin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



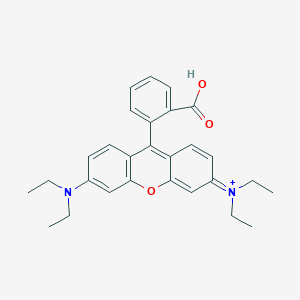
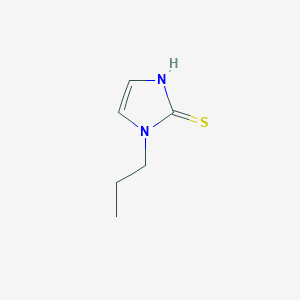
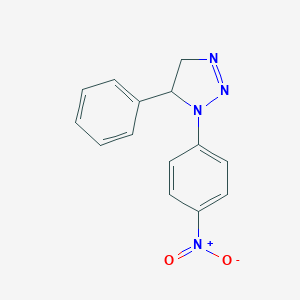
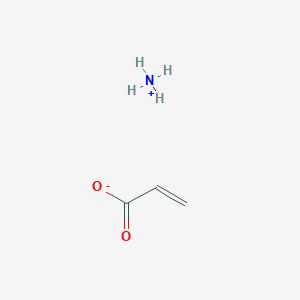
![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
